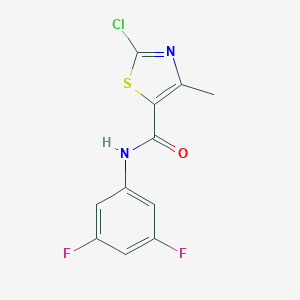
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that has been of increasing interest in scientific research. This molecule is also commonly known as Diflunisal, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. However,
作用機序
The exact mechanism of action of diflunisal is not fully understood. However, it is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Diflunisal also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Diflunisal has been shown to have various biochemical and physiological effects, including:
1. Inhibition of COX enzymes: This leads to a decrease in the production of inflammatory mediators such as prostaglandins.
2. Inhibition of NF-κB: This leads to a decrease in the expression of pro-inflammatory genes.
3. Antioxidant: Diflunisal has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Some advantages and limitations of using diflunisal in lab experiments include:
Advantages:
1. Potent anti-inflammatory effects: Diflunisal has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
2. Low toxicity: Diflunisal has low toxicity, making it a safe compound to use in lab experiments.
Limitations:
1. Limited solubility: Diflunisal has limited solubility in water, which may limit its use in certain experiments.
2. Lack of specificity: Diflunisal inhibits both COX-1 and COX-2 enzymes, which may limit its specificity in certain experiments.
将来の方向性
There are several future directions for the research on diflunisal, including:
1. Development of more specific COX inhibitors: Further research is needed to develop more specific COX inhibitors that can target specific isoforms of the enzyme.
2. Combination therapy: Studies have shown that diflunisal may have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy.
3. Clinical trials: Further clinical trials are needed to determine the efficacy and safety of diflunisal in the treatment of various diseases and conditions.
4. Mechanistic studies: Further mechanistic studies are needed to fully understand the molecular mechanisms underlying the effects of diflunisal.
合成法
The synthesis of 2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can be achieved through various methods. One common method involves the reaction of 3,5-difluoroaniline with thiosemicarbazide in the presence of phosphorus oxychloride, followed by the reaction with 2-chloro-4-methylthiazole-5-carboxylic acid. Another method involves the reaction of 3,5-difluoroaniline with 2-chloro-4-methylthiazole-5-carboxylic acid in the presence of thionyl chloride and thiosemicarbazide.
科学的研究の応用
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in treating various diseases and conditions. Some of the research applications include:
1. Anti-inflammatory: Diflunisal has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
2. Anticancer: Studies have shown that diflunisal has anticancer properties, particularly in the treatment of colon, breast, and prostate cancers.
3. Neuroprotective: Diflunisal has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
|---|---|
分子式 |
C11H7ClF2N2OS |
分子量 |
288.7 g/mol |
IUPAC名 |
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H7ClF2N2OS/c1-5-9(18-11(12)15-5)10(17)16-8-3-6(13)2-7(14)4-8/h2-4H,1H3,(H,16,17) |
InChIキー |
HHDSRGJTDYYOJH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
正規SMILES |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
溶解性 |
20.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide](/img/structure/B287285.png)
![3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287287.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287289.png)
![3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287290.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287292.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287296.png)
![3-Benzyl-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287299.png)
![3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287301.png)
![3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287302.png)
![3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287305.png)
![3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287306.png)